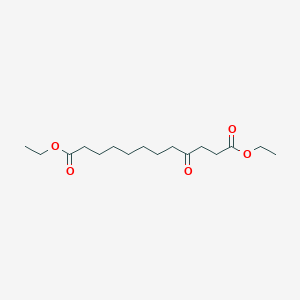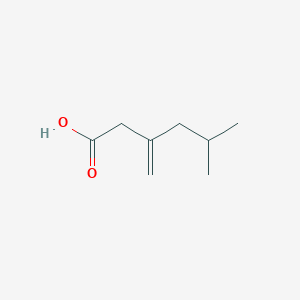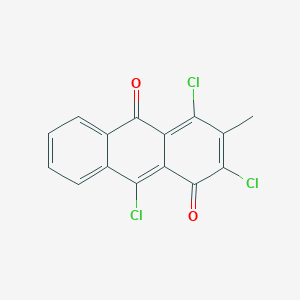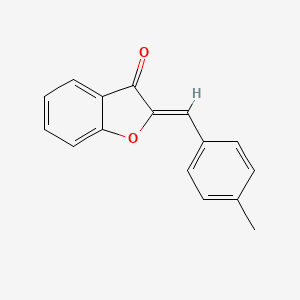
4'-Methyl-aurone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-aurone is a derivative of aurone, a subgroup of flavonoids known for their vibrant pigmentation in plants. Aurones are secondary metabolites that play a crucial role in the coloration of flowers and fruits. Structurally, aurones feature a benzofuranone heterocyclic pattern with a phenyl unit connected through a carbon-carbon exocyclic double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methyl-aurone can be synthesized through various methods, including:
Oxidative Cyclization: This method involves the oxidative cyclization of 2’-hydroxychalcones using reagents like iodine or thallium trinitrate.
Intramolecular Cyclization: This approach uses 2-aryl-1-salicyloylacetylenes under basic conditions to form the aurone structure.
Condensation Reactions: Benzofuran-3(2H)-ones can be condensed with aromatic aldehydes to produce aurones.
Industrial Production Methods: Industrial production of 4’-Methyl-aurone typically involves scalable synthetic routes such as the oxidative cyclization of 2’-hydroxychalcones, which can be optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-aurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroaurones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroaurones.
Substitution: Formation of halogenated or aminated aurones.
Scientific Research Applications
4’-Methyl-aurone has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate in organic synthesis.
Biology: Exhibits biological activities such as anticancer, antioxidant, and antibacterial properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 4’-Methyl-aurone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparison with Similar Compounds
4’-Methyl-aurone can be compared with other aurone derivatives and similar flavonoids:
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10- |
InChI Key |
GMCTULLKJXDQBT-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


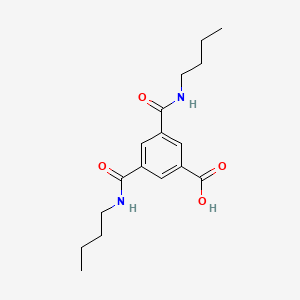
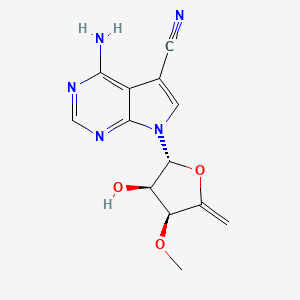

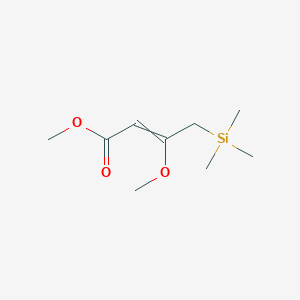
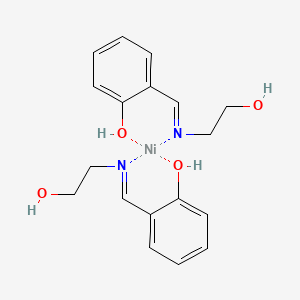

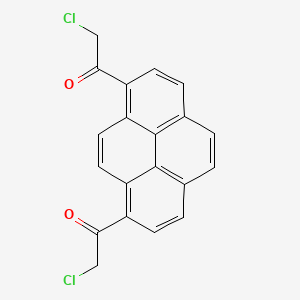
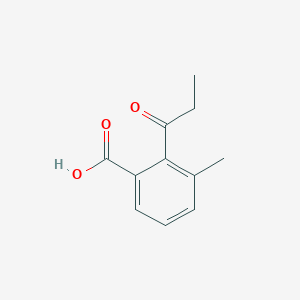
![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
